molecular formula C19H22N2O3 B269279 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Cat. No. B269279
M. Wt: 326.4 g/mol
InChI Key: XDTGTHHWOQNDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EBI-005, is a synthetic small molecule that has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the inflammatory response.

Mechanism of Action

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the inflammatory response. JAK enzymes are responsible for signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking the activity of JAK enzymes, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of ocular and skin inflammation, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to improve tear production and reduce ocular surface damage in patients with dry eye disease. In patients with psoriasis, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce skin lesions and improve quality of life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. Additionally, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one of the limitations of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and convenience of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. Additionally, further research is needed to better understand the mechanisms of action of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide and its potential for use in other inflammatory disorders. Finally, there is a need for larger clinical trials to confirm the safety and efficacy of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in treating inflammatory disorders of the eye and skin.

Synthesis Methods

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 4-ethoxybenzoic acid with isopropyl amine to form 4-ethoxybenzamide. This is followed by the reaction of 4-ethoxybenzamide with thionyl chloride to form 4-ethoxybenzoyl chloride. Finally, the reaction of 4-ethoxybenzoyl chloride with isopropyl amine results in the formation of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide.

Scientific Research Applications

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. In preclinical studies, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to effectively reduce inflammation in animal models of ocular and skin inflammation. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and effective in treating patients with dry eye disease and psoriasis.

properties

Product Name

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-8-14(9-11-17)18(22)21-16-7-5-6-15(12-16)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

XDTGTHHWOQNDTF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.